3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .
Preparation Methods
The synthesis of 3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. The general synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and an appropriate halogenated intermediate.
Attachment of the Pyrimidine Ring: The final step involves the coupling of the cyclopropylpyrimidine moiety to the piperazine-substituted benzothiazole.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any nitro or carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antipsychotic agent due to its ability to act as a dopamine and serotonin antagonist.
Antibacterial and Antifungal Agents: It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of heterocyclic compounds and their biological activities.
Drug Development: It serves as a lead compound for the development of new drugs targeting neurological and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets:
Dopamine and Serotonin Receptors: The compound acts as an antagonist at dopamine and serotonin receptors, which are implicated in the regulation of mood, cognition, and behavior.
Enzyme Inhibition: It may inhibit certain enzymes involved in bacterial and fungal cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound lacks the cyclopropylpyrimidine moiety but shares the benzothiazole and piperazine structures.
4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: These compounds have a similar piperazine core but differ in the attached heterocyclic rings.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N5S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C18H19N5S/c1-2-4-15-14(3-1)18(21-24-15)23-11-9-22(10-12-23)16-7-8-19-17(20-16)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
InChI Key |
WQXPFQZBBFGAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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